molecular formula C12H17ClN4O3 B2592497 1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride CAS No. 1233952-98-1

1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

货号: B2592497
CAS 编号: 1233952-98-1
分子量: 300.74
InChI 键: SXEVNMDURDCEPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride is a urea derivative characterized by a nitro-substituted phenyl group and a piperidine moiety. The compound’s structure combines a polar nitro group (–NO₂) at the ortho position of the benzene ring with a piperidinylurea scaffold, which is often associated with pharmacological activity due to its hydrogen-bonding capabilities and conformational flexibility.

属性

IUPAC Name

1-(2-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3.ClH/c17-12(14-9-5-7-13-8-6-9)15-10-3-1-2-4-11(10)16(18)19;/h1-4,9,13H,5-8H2,(H2,14,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEVNMDURDCEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the reaction of 2-nitroaniline with piperidine-4-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Reduction of Nitro Group

The ortho-nitro substituent undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions. Key findings:

Reducing AgentConditionsProductYieldReference
H₂/Pd-C40 psi, EtOH, 25°C1-(2-Aminophenyl)-3-(piperidin-4-yl)urea hydrochloride92%
NaBH₄/CuCl₂MeOH, 0°C → 25°CPartial reduction to hydroxylamine intermediate68%

Mechanistic Insight : Hydrogenation proceeds via sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the primary amine . Steric hindrance from the ortho-substitution slows reduction kinetics compared to para-nitro analogues .

Nucleophilic Aromatic Substitution

The electron-deficient nitroaryl ring participates in substitution reactions with nucleophiles:

NucleophileConditionsProductSelectivity
PiperidineDMF, 120°C1-(2-Nitrophenyl)-3-(1-piperidinylpiperidin-4-yl)ureaC-4 > C-3 (5:1)
ThiophenolK₂CO₃, DMSO, 80°C2-(Phenylthio)aniline derivative>95% para to urea

Key Limitation : Substitution occurs preferentially at positions meta to the urea linker due to electronic deactivation by the nitro group .

Urea Linkage Reactivity

The urea moiety undergoes hydrolysis and alkylation under controlled conditions:

Reaction TypeReagentsProducts
Acidic Hydrolysis6M HCl, reflux2-Nitroaniline + Piperidin-4-amine hydrochloride
AlkylationMeI, K₂CO₃, DMFN-Methylated urea derivative

Kinetic Data : Hydrolysis follows pseudo-first-order kinetics with t₁/₂ = 3.2 hr in 1M NaOH vs. 8.7 hr in 1M HCl.

Piperidine Ring Modifications

The piperidine nitrogen undergoes functionalization without disrupting the urea bond:

ReactionReagentOutcomeBiological Impact
AcylationPropionyl chloride1-Propionylpiperidin-4-yl derivative3.2x ↑ enzyme inhibition
SulfonationTosyl chlorideSulfonamide analogueImproved metabolic stability (t₁/₂ = 11.3 hr)

Structure-Activity Relationship : Bulky N-substituents (e.g., benzoyl) reduce aqueous solubility but enhance target binding affinity .

Comparative Reactivity with Analogues

Data highlights positional effects of nitro substitution:

CompoundReduction Rate (k, ×10⁻³ min⁻¹)Hydrolysis t₁/₂ (hr)
2-Nitro isomer1.14 ± 0.053.2
4-Nitro isomer2.89 ± 0.121.8
3-Nitro isomer0.92 ± 0.034.1

The ortho-nitro derivative demonstrates slower reduction but greater hydrolytic stability versus para-isomers .

Stability Under Physiological Conditions

Critical pharmacokinetic parameters from murine studies :

ParameterValue
Plasma t₁/₂6.8 hr
Metabolic Clearance28 mL/min/kg
Primary MetaboliteN-Oxide derivative

Oxidative metabolism occurs predominantly at the piperidine ring, forming polar N-oxide species detectable via LC-MS .

科学研究应用

Medicinal Chemistry

1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride has been investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. The compound's interaction with specific receptors in the brain suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride. For instance, derivatives containing piperidine moieties have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that a related compound exhibited superior cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells, indicating promising avenues for cancer therapy through structural modifications .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Derivatives of piperidine have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity against these pathogens .

Case Studies

Several case studies have explored the applications of 1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride:

StudyFocusFindings
Study AAlzheimer’s DiseaseDemonstrated inhibition of AChE and BuChE, suggesting potential therapeutic effects in neurodegenerative disorders.
Study BCancer TherapyShowed superior cytotoxicity compared to bleomycin in FaDu hypopharyngeal tumor cells, indicating promising anticancer activity.
Study CAntimicrobial ActivityConfirmed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

作用机制

The mechanism of action of 1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the piperidinyl group may enhance its binding affinity to target proteins.

相似化合物的比较

Table 1: Key Structural Analogs and Their Features

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Features Reference
1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea HCl –NO₂ (ortho-phenyl), piperidine ~327.8 (free base)* Polar nitro group may enhance solubility; urea linker enables H-bond interactions
4-(3-Nitrophenoxy)piperidine HCl –NO₂ (meta-phenoxy), piperidine ~286.7 (free base)* Ether linkage instead of urea; nitro group position affects electronic properties
1-{1-{3-[(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propanoyl}piperidin-4-yl}-3-[4-(trifluoromethoxy)phenyl]urea Chloro-tetrahydroacridine, trifluoromethoxy phenyl 698.2 (HRMS) Bulky substituents likely improve target affinity; trifluoromethoxy enhances metabolic stability
1-(2-Oxaadamantan-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea 2-Oxaadamantane, methylsulfonyl ~398.2 (HRMS) Adamantane increases lipophilicity; sulfonyl group may improve pharmacokinetics

*Calculated based on molecular formulas from evidence.

Key Observations:

  • Urea vs.
  • Bulky Substituents : Compounds like the tetrahydroacridine derivative in show higher molecular weights and likely improved binding to hydrophobic enzyme pockets, a feature absent in the simpler target compound.

Physicochemical Properties

  • Lipophilicity : The adamantane and methylsulfonyl groups in ’s compound increase logP values compared to the target compound, suggesting better membrane permeability.
  • Solubility: The nitro group in the target compound may improve aqueous solubility relative to non-polar analogs, though this is counterbalanced by the piperidine’s basicity.

生物活性

1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C_{12}H_{16}N_{4}O_{3}·HCl, with a molecular weight of approximately 300.74 g/mol. The compound consists of a piperidine ring attached to a urea moiety and a nitrophenyl group, which contributes to its electrophilic properties and biological interactions.

The biological activity of 1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, while the piperidinyl group enhances binding affinity to target proteins. This interaction can lead to modulation of specific biochemical pathways, potentially resulting in therapeutic effects such as antimicrobial and anticancer activities.

Biological Activities

1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
  • Anticancer Properties : Research indicates potential anticancer effects, with some studies demonstrating its ability to inhibit cancer cell proliferation in vitro.
  • Diuretic Effects : Similar compounds have shown diuretic activity, suggesting that this compound may also influence renal function .

Case Studies

  • Anticancer Activity : In a study involving various urea derivatives, 1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride was evaluated for its cytotoxic effects on cancer cell lines. The compound demonstrated significant inhibition of cell growth at micromolar concentrations, indicating its potential as an anticancer agent.
  • Antimicrobial Evaluation : A series of tests were conducted to assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable activity against certain bacterial strains, supporting its potential use in treating infections.
  • Diuretic Activity : In vivo studies on related compounds revealed favorable diuretic effects without causing electrolyte imbalances, suggesting that 1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride may possess similar properties .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
DiureticPotential diuretic effects

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureaC_{12}H_{16}N_{4}O_{3}·HClNitro group enhances electrophilicity
1-Methyl-3-(piperidin-4-yl)ureaC_{12}H_{18}N_{4}OMethyl group alters lipophilicity
1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureaC_{12}H_{16}N_{4}O_{3}·HClDifferent nitro position may affect activity

常见问题

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Use 1H NMR (DMSO-d6) to confirm the urea NH peaks (~8.5–9.5 ppm) and aromatic protons from the 2-nitrophenyl group. 13C NMR should show carbonyl (C=O) resonance at ~155–160 ppm .
  • Mass Spectrometry (LC/MS) : Confirm molecular weight via ESI-MS ([M+H]+ expected around ~323.3 amu).
  • Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages to validate stoichiometry .

How should researchers design enzyme inhibition assays to evaluate its biological activity?

Q. Advanced Research Focus

  • Target Selection : Prioritize enzymes like soluble epoxide hydrolase (sEH) or kinases, given structural similarities to urea-based inhibitors .
  • Assay Conditions : Use recombinant human enzymes in buffer (pH 7.4, 37°C) with fluorogenic substrates (e.g., PHOME for sEH).
  • Dose-Response Curves : Test concentrations from 0.1 nM to 10 µM to calculate IC50 values. Include positive controls (e.g., TPPU for sEH) .
  • Data Validation : Perform triplicate runs and statistical analysis (e.g., GraphPad Prism) to ensure reproducibility .

How can conflicting biological activity data across studies be resolved?

Q. Advanced Research Focus

  • Assay Variability : Standardize protocols (e.g., substrate concentration, incubation time) to minimize inter-lab discrepancies.
  • Solubility Testing : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts.
  • Metabolite Screening : Use LC-MS to check for degradation products in assay buffers.
  • Structural Confirmation : Perform X-ray crystallography or docking studies to verify binding modes, as done in fragment-based screening .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Exposure Response : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention.
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

How can crystallographic studies elucidate its binding mechanism with target proteins?

Q. Advanced Research Focus

  • Co-Crystallization : Soak the compound into protein crystals (e.g., sEH or kinase) at 10 mM concentration in crystallization buffer.
  • Data Collection : Use synchrotron X-ray sources (λ = 1.0 Å) to resolve electron density maps.
  • Structure Refinement : Apply software like PHENIX or CCP4 to model ligand-protein interactions, focusing on urea hydrogen bonds and nitro group orientation .

How can solubility and stability be optimized for pharmacokinetic studies?

Q. Basic Research Focus

  • Solvent Screening : Test solubility in PBS, DMSO, and cyclodextrin solutions. Use dynamic light scattering (DLS) to detect aggregation.
  • pH Adjustment : Evaluate solubility at pH 2–8 to simulate gastrointestinal and physiological conditions.
  • Stability Assays : Incubate in plasma (37°C, 24 hrs) and analyze degradation via LC-MS. Stabilize with antioxidants (e.g., BHT) if needed .

What strategies are effective for developing structure-activity relationship (SAR) models?

Q. Advanced Research Focus

  • Analog Synthesis : Modify the nitro group (e.g., replace with CF3 or Cl) and piperidine substituents (e.g., methyl or benzyl groups) .
  • Activity Testing : Compare IC50 values across analogs to identify critical pharmacophores.
  • Computational Modeling : Use Schrödinger’s Glide or AutoDock to predict binding affinities and validate with MD simulations .

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